molecular formula C11H15N3O B1481607 (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol CAS No. 2097950-98-4

(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol

Cat. No.: B1481607
CAS No.: 2097950-98-4
M. Wt: 205.26 g/mol
InChI Key: SYSQXVZQNXJPOD-UHFFFAOYSA-N
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Description

“(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol” is a complex organic compound. It contains a total of 27 bonds, including 13 non-H bonds, 5 multiple bonds, 3 rotatable bonds, and 5 aromatic bonds. The molecule also includes 1 four-membered ring(s), 1 five-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 1 Pyrazole(s) .


Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “this compound”, involves various methods. One approach is the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Other methods include reactions with dialkyl azodicarboxylates, β,γ-unsaturated hydrazones, and 1,3-diols .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a total of 27 bonds. It includes 1 four-membered ring(s), 1 five-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 1 Pyrazole(s) .


Physical and Chemical Properties Analysis

Imidazole, a core component of “this compound”, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

  • A study synthesized a series of compounds related to the mentioned chemical structure, showcasing their potential in antimicrobial and antioxidant activities. The synthesis process and the evaluation of their activities were detailed, indicating a significant interest in the medicinal chemistry applications of such structures (Bassyouni et al., 2012).

  • Another study focused on the design, synthesis, and evaluation of related compounds for their antibacterial activity, highlighting the relevance of the chemical framework in developing new antimicrobial agents (Prasad, 2021).

  • The synthesis and potential application of related compounds as precursors for biomimetic chelating ligands were also explored, showcasing the versatility of these chemical structures in various scientific research applications (Gaynor et al., 2023).

  • Furthermore, the study of pyrazole derivatives, which share a similar core structure, for their biological and pharmacological activities emphasizes the ongoing interest in this chemical class in scientific research, particularly in drug discovery and development (Lynda, 2021).

Safety and Hazards

The safety data sheet for a similar compound, Methyl-1H-pyrazol-5-yl)methanol, indicates that it causes skin irritation and serious eye irritation. Precautionary measures include washing thoroughly after handling, wearing protective clothing, and seeking medical advice if irritation occurs .

Properties

IUPAC Name

[1-(cyclobutylmethyl)imidazo[1,2-b]pyrazol-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-8-10-6-11-13(4-5-14(11)12-10)7-9-2-1-3-9/h4-6,9,15H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSQXVZQNXJPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN3C2=CC(=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Reactant of Route 2
(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Reactant of Route 3
(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Reactant of Route 4
(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Reactant of Route 5
(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Reactant of Route 6
(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol

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